molecular formula C10H12O4 B3355404 3-Ethoxy-5-methoxybenzoic acid CAS No. 62502-03-8

3-Ethoxy-5-methoxybenzoic acid

Cat. No.: B3355404
CAS No.: 62502-03-8
M. Wt: 196.20 g/mol
InChI Key: QENKSFRQXANPAD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methoxybenzoic acid: is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methoxybenzoic acid typically involves the esterification of 3-hydroxy-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is obtained through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • 3-Ethoxybenzoic acid
  • 5-Methoxybenzoic acid

Comparison: 3-Ethoxy-5-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological propertiesThe compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research fields .

Properties

IUPAC Name

3-ethoxy-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENKSFRQXANPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90807989
Record name 3-Ethoxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90807989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62502-03-8
Record name 3-Ethoxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90807989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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